N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
Scientific Research Applications
Radioligand Imaging Applications
N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has been explored as a radioligand, particularly in the context of positron emission tomography (PET) imaging. This compound, when labeled with fluorine-18, has shown potential for imaging the translocator protein (18 kDa) in neuroinflammation studies. It demonstrates high specificity and can be used to visualize early biomarkers of neuroinflammatory processes in vivo (Dollé et al., 2008), (Damont et al., 2015).
Anticonvulsant Applications
Studies have indicated the utility of this compound in the development of anticonvulsant agents. The synthesis of its derivatives has been linked to moderate anticonvulsant activity, suggesting its potential role in neurological therapies (Severina et al., 2020).
Antitumor Applications
This compound and its derivatives have been investigated for their potential antitumor properties. Research has shown that certain derivatives demonstrate outstanding in vitro antitumor activity against specific cell lines, indicating a possible role in cancer treatment (Fahim et al., 2019), (Shams et al., 2010).
Inhibition of Ribonucleotide Reductase
This compound has been studied for its ability to inhibit ribonucleotide reductase, an enzyme crucial in DNA synthesis. This inhibition may have implications for its use in antitumor therapies (Farr et al., 1989).
Antimicrobial Activity
Some derivatives of this compound have demonstrated promising antimicrobial activity, suggesting potential applications in the treatment of infectious diseases (Bondock et al., 2008), (Fahim et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of this compound and its derivatives, providing insights into their chemical properties and potential applications in various fields of medicinal chemistry (Wang et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-14-5-3-4-6-14)25-17(24-18)12-7-9-13(22)10-8-12/h7-10,14H,3-6,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLMHJZSRJBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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